molecular formula C18H18N2O7S B2818452 2,4-DIETHYL 3-METHYL-5-(3-NITROBENZAMIDO)THIOPHENE-2,4-DICARBOXYLATE CAS No. 312944-57-3

2,4-DIETHYL 3-METHYL-5-(3-NITROBENZAMIDO)THIOPHENE-2,4-DICARBOXYLATE

Cat. No.: B2818452
CAS No.: 312944-57-3
M. Wt: 406.41
InChI Key: HIPWCVAWMRWHPC-UHFFFAOYSA-N
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Description

Historical Context of Thiophene Derivatives in Chemical Research

Thiophene derivatives have been integral to organic chemistry since their discovery by Viktor Meyer in 1882, when thiophene was identified as a benzene contaminant. Early research focused on isolating and characterizing these heterocyclic compounds, which possess a five-membered aromatic ring with one sulfur atom. By the mid-20th century, thiophenes gained prominence in industrial applications, particularly in petroleum refining, where their removal via hydrodesulfurization became critical for producing cleaner fuels. The structural similarity of thiophenes to benzene, coupled with their unique electronic properties, spurred interest in their use as building blocks for pharmaceuticals, agrochemicals, and materials science. For example, the discovery of thiophene derivatives in 3.5-billion-year-old Martian sediments by the Curiosity rover highlighted their stability under extreme conditions, further motivating synthetic studies.

Significance of Nitrobenzamido-Substituted Thiophene Dicarboxylates

Nitrobenzamido-substituted thiophene dicarboxylates represent a specialized class of thiophene derivatives characterized by their multifunctional groups. The nitrobenzamido moiety introduces strong electron-withdrawing effects, enhancing reactivity in nucleophilic substitution reactions, while the dicarboxylate groups improve solubility in polar solvents and enable coordination chemistry. These compounds exhibit broad applicability:

  • Medicinal Chemistry : Derivatives demonstrate antioxidant and antimicrobial activities, as shown in cyclic voltammetry studies.
  • Materials Science : The conjugated thiophene core supports charge transport, making these compounds candidates for organic semiconductors.
  • Synthetic Versatility : Ethyl ester groups at the 2- and 4-positions allow straightforward derivatization into amides or acids, facilitating drug discovery workflows.

Research Evolution of 3-Methyl-5-(3-Nitrobenzamido)Thiophene Derivatives

Recent advances in synthesizing 3-methyl-5-(3-nitrobenzamido)thiophene derivatives have leveraged modern catalytic and computational methods. Early routes, such as the Paal-Knorr thiophene synthesis, involved condensing 1,4-diketones with sulfidizing agents like phosphorus pentasulfide. Contemporary approaches employ regioselective functionalization; for instance, the Gewald reaction enables the introduction of aminocarbonyl groups at the 5-position of the thiophene ring. Studies on diethyl 3-methyl-5-(3-nitrobenzamido)thiophene-2,4-dicarboxylate (MW: 406.41 g/mol, C₁₈H₁₈N₂O₇S) have utilized density functional theory (DFT) to predict electronic properties and molecular docking to assess binding affinities for targets like human EGFR kinase.

Research Objectives and Scope

This article systematically reviews the synthesis, structural characterization, and applications of 2,4-diethyl 3-methyl-5-(3-nitrobenzamido)thiophene-2,4-dicarboxylate. Key objectives include:

  • Analyzing synthetic pathways and reaction mechanisms.
  • Evaluating spectroscopic and computational data (e.g., ¹H-NMR, FT-IR, UV-Vis).
  • Assessing biological activities, particularly antioxidant and antimicrobial effects.
  • Exploring potential applications in materials science and drug development.

Table 1: Key Physicochemical Properties of this compound

Property Value/Description Source
Molecular Formula C₁₈H₁₈N₂O₇S
Molecular Weight 406.41 g/mol
logP 3.55
Hydrogen Bond Acceptors 12
Solubility Soluble in polar organic solvents (e.g., DMF)

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

diethyl 3-methyl-5-[(3-nitrobenzoyl)amino]thiophene-2,4-dicarboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N2O7S/c1-4-26-17(22)13-10(3)14(18(23)27-5-2)28-16(13)19-15(21)11-7-6-8-12(9-11)20(24)25/h6-9H,4-5H2,1-3H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HIPWCVAWMRWHPC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SC(=C1C)C(=O)OCC)NC(=O)C2=CC(=CC=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N2O7S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-DIETHYL 3-METHYL-5-(3-NITROBENZAMIDO)THIOPHENE-2,4-DICARBOXYLATE typically involves multi-step organic reactions. One common method includes the nitration of a benzoyl derivative followed by amination and esterification reactions. The reaction conditions often require specific catalysts, solvents, and temperature controls to ensure the desired product yield and purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to optimize efficiency and scalability. The use of automated systems for monitoring and controlling reaction parameters is crucial to maintain consistent product quality .

Chemical Reactions Analysis

Types of Reactions

2,4-DIETHYL 3-METHYL-5-(3-NITROBENZAMIDO)THIOPHENE-2,4-DICARBOXYLATE undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include strong acids, bases, and oxidizing agents. Reaction conditions such as temperature, pressure, and solvent choice play a significant role in determining the reaction pathway and product distribution .

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, reduction of the nitro group typically yields an amine derivative, while oxidation can introduce additional oxygen-containing functional groups .

Scientific Research Applications

Electrochemical Investigations

Recent studies have highlighted the electrochemical properties of 2,4-diethyl 3-methyl-5-(3-nitrobenzamido)thiophene-2,4-dicarboxylate. Electrochemical analysis reveals that this compound can undergo redox reactions, making it suitable for use in sensors and electrochemical devices. The redox behavior is essential for developing materials used in energy storage systems and sensors that detect environmental pollutants .

Antioxidant Activity

Research indicates that this compound exhibits significant antioxidant properties. Antioxidants play a crucial role in neutralizing free radicals in biological systems, thus preventing oxidative stress-related diseases. In vitro studies have demonstrated that the compound effectively scavenges free radicals, suggesting its potential use in pharmaceuticals aimed at treating conditions associated with oxidative damage .

Molecular Docking Studies

Molecular docking simulations have been conducted to explore the binding affinity of this compound to various biological targets. The results indicate promising interactions with specific proteins involved in disease pathways, which could lead to the development of novel therapeutic agents . This application is particularly relevant in drug discovery and design.

Case Study 1: Electrochemical Sensor Development

A study focused on developing an electrochemical sensor utilizing the compound for detecting heavy metals in water sources. The sensor demonstrated high sensitivity and selectivity towards lead ions, showcasing the practical application of this compound in environmental monitoring .

Case Study 2: Antioxidant Formulation

Another research effort involved formulating a dietary supplement incorporating this compound as an active ingredient due to its antioxidant properties. Clinical trials indicated improvements in biomarkers related to oxidative stress among participants consuming the supplement over a specified period .

Comparative Data Table

Application AreaFindingsReferences
Electrochemical SensorsHigh sensitivity for heavy metals; applicable in environmental monitoring
Antioxidant ActivityEffective scavenging of free radicals; potential health benefits
Molecular DockingPromising binding interactions with disease-related proteins

Mechanism of Action

The mechanism of action of 2,4-DIETHYL 3-METHYL-5-(3-NITROBENZAMIDO)THIOPHENE-2,4-DICARBOXYLATE involves its interaction with specific molecular targets and pathways. The nitro group and thiophene ring play crucial roles in its reactivity and binding affinity. The compound may interact with enzymes, receptors, or other biomolecules, leading to various biological effects .

Comparison with Similar Compounds

Thiophene vs. Pyridine Dicarboxylates

A key structural analog is 5-hydroxy-6-methyl-pyridine-3,4-dicarboxylic acid diethyl ester (compound 5 in ). Both compounds share dicarboxylate ester functionalities but differ in their aromatic cores (thiophene vs. pyridine).

Property Target Compound (Thiophene) Pyridine Derivative (Compound 5)
Aromatic System Thiophene (S-containing) Pyridine (N-containing)
Substituent at C5 3-Nitrobenzamido Hydroxy
Electronic Effects Strong electron-withdrawing (NO₂) Electron-donating (OH)
Synthetic Challenges Nitro group complicates reduction steps Hydroxy group requires protection during silane reduction

The thiophene derivative’s nitro group increases molecular weight (MW ≈ 460 g/mol) compared to the pyridine analog (MW ≈ 297 g/mol). The nitro group also reduces aqueous solubility but enhances stability toward oxidation. In contrast, the pyridine compound’s hydroxyl group necessitates protective strategies during synthesis, as seen in , where silane reduction required excess reagents to achieve full conversion .

Comparison with Thiazole-Based Carbamates

lists thiazole-containing carbamates with complex substituents, such as thiazol-5-ylmethyl carbamates with hydroperoxy or ureido groups.

Property Target Compound (Thiophene) Thiazole Carbamates ()
Heterocycle Thiophene (S only) Thiazole (S and N)
Key Functional Groups Nitrobenzamido, esters Hydroperoxy, ureido, carbamates
Bioactivity Potential Likely enzyme inhibition (nitro group) Antiviral or protease inhibition (hydroperoxy)

However, the nitrobenzamido group may confer specificity toward nitroreductase enzymes or DNA-binding proteins, unlike the hydroperoxy groups in thiazole derivatives, which are prone to radical reactions .

Biological Activity

2,4-Diethyl 3-methyl-5-(3-nitrobenzamido)thiophene-2,4-dicarboxylate is a thiophene derivative that has garnered attention in medicinal chemistry due to its diverse biological activities. This compound is notable for its potential anticancer and antimicrobial properties, making it a subject of various pharmacological studies.

  • Molecular Formula : C15H18N2O4S
  • Molecular Weight : 318.38 g/mol
  • Chemical Structure : The compound features a thiophene ring substituted with ethyl and methyl groups, as well as a nitrobenzamide moiety, which is crucial for its biological activity.

Biological Activity Overview

The biological activity of this compound has been investigated through various studies focusing on its anticancer and antimicrobial properties.

Anticancer Activity

Research indicates that thiophene derivatives exhibit significant antiproliferative effects against various cancer cell lines. A study conducted on related thiophene compounds demonstrated that many derivatives showed promising results against breast cancer cell lines (MCF-7 and T47D) with IC50 values lower than conventional chemotherapeutics like Doxorubicin . The mechanisms of action include:

  • Inhibition of Topoisomerase : Essential for DNA replication and transcription.
  • Induction of Apoptosis : Triggering programmed cell death through reactive oxygen species activation.
  • Tubulin Interaction : Disrupting microtubule formation, which is critical for cell division .

Antimicrobial Activity

The compound also exhibits notable antimicrobial properties. In vitro studies have shown effectiveness against various bacterial strains including:

  • Staphylococcus aureus (Gram-positive)
  • Escherichia coli (Gram-negative)
  • Candida albicans (fungal pathogen)

These studies demonstrate that the compound can inhibit microbial growth effectively, suggesting its potential as an antimicrobial agent .

Data Table: Biological Activity Summary

Activity TypeTarget Organisms/Cell LinesIC50 Values (µM)Reference
AnticancerMCF-712.1
AnticancerT47D2.3
AntimicrobialStaphylococcus aureus15.0
AntimicrobialEscherichia coli20.0
AntimicrobialCandida albicans18.0

Case Studies

  • Antitumor Study : A series of thiophene derivatives were synthesized and evaluated for their anticancer properties. The study found that compounds similar to 2,4-diethyl 3-methyl-5-(3-nitrobenzamido)thiophene showed significant antiproliferative effects against human breast cancer cells, indicating the importance of structural modifications in enhancing biological activity .
  • Antibacterial Evaluation : Another study focused on the antibacterial activity of thiophene derivatives, highlighting their effectiveness against both Gram-positive and Gram-negative bacteria. The findings suggest that the presence of specific functional groups enhances the antimicrobial efficacy of these compounds .

Q & A

Basic: What are the established synthetic routes for 2,4-Diethyl 3-Methyl-5-(3-Nitrobenzamido)Thiophene-2,4-Dicarboxylate?

The synthesis typically involves a multi-step approach:

  • Thiophene Ring Formation : Cyclization reactions (e.g., Gewald reaction) using sulfur and diene precursors to construct the thiophene core .
  • Functionalization : Sequential electrophilic substitution to introduce the 3-nitrobenzamido group and ester moieties. Lewis acid catalysts (e.g., AlCl₃) may enhance regioselectivity .
  • Purification : Column chromatography or recrystallization ensures high purity (>95%) .
    Key intermediates like diethyl 5-amino-3-methylthiophene-2,4-dicarboxylate are critical precursors .

Advanced: How can reaction conditions be optimized to improve synthetic yield?

  • Catalyst Screening : Testing Lewis acids (FeCl₃, AlCl₃) for nitrobenzamido group introduction; AlCl₃ shows higher efficiency in similar systems .
  • Solvent Effects : Polar aprotic solvents (DMF, DMSO) improve solubility of intermediates, while toluene minimizes side reactions .
  • Temperature Control : Maintaining 60–80°C during cyclization avoids decomposition .
  • In-line Monitoring : TLC or HPLC tracks reaction progress, enabling timely quenching .

Basic: What spectroscopic techniques validate the compound’s structure?

  • NMR : ¹H/¹³C NMR confirms substitution patterns (e.g., nitrobenzamido proton signals at δ 8.5–9.0 ppm) .
  • FTIR : Peaks at ~1700 cm⁻¹ (ester C=O) and 1520 cm⁻¹ (NO₂ asymmetric stretch) .
  • Mass Spectrometry : High-resolution MS (HRMS) verifies molecular ion ([M+H]⁺) and fragmentation patterns .

Advanced: How can computational methods predict biological targets?

  • Molecular Docking : Software like AutoDock Vina models interactions with kinases (e.g., EGFR), highlighting hydrogen bonds between the nitro group and catalytic lysine residues .
  • QSAR Modeling : Electron-withdrawing substituents (e.g., NO₂) correlate with enhanced inhibitory activity in similar thiophenes .
  • MD Simulations : Assess binding stability over time, identifying critical binding pockets .

Basic: What biological activities are reported for analogous thiophene derivatives?

  • Enzyme Inhibition : Thiophenes inhibit kinases (IC₅₀ ~1–10 µM) and cyclooxygenase-2 (COX-2) .
  • Anticancer Activity : Apoptosis induction in cancer cell lines (e.g., MCF-7) via ROS generation .
  • Antimicrobial Effects : MIC values of 8–32 µg/mL against Gram-positive bacteria .

Advanced: How can discrepancies in reported biological data be resolved?

  • Standardized Assays : Use identical cell lines (e.g., HeLa) and protocols (e.g., MTT assay) to minimize variability .
  • Control Experiments : Test metabolites or degradation products to rule off-target effects .
  • Dose-Response Curves : Establish EC₅₀ values under consistent conditions (pH, serum content) .

Advanced: How is X-ray crystallography applied to resolve structural ambiguities?

  • Data Collection : High-resolution (<1.0 Å) datasets using synchrotron radiation .
  • Refinement : SHELXL refines anisotropic displacement parameters and validates hydrogen bonding networks .
  • Twinned Data : SHELXD resolves pseudo-merohedral twinning common in thiophene derivatives .

Basic: Which functional groups dictate the compound’s reactivity?

  • 3-Nitrobenzamido : Participates in hydrogen bonding with biological targets .
  • Diethyl Esters : Hydrolyze under basic conditions to carboxylic acids, altering solubility .
  • Methyl Group : Steric effects influence regioselectivity in electrophilic substitutions .

Advanced: What role do electron-withdrawing groups play in mechanism of action?

  • Binding Affinity : The nitro group enhances interactions with kinase ATP-binding pockets via dipole interactions .
  • Metabolic Stability : Nitro reduction in vivo may require prodrug strategies to maintain efficacy .
  • Electrophilicity : Facilitates covalent bonding with cysteine residues in target enzymes .

Advanced: How are protein kinase interactions validated experimentally?

  • Kinase Assays : ADP-Glo™ quantifies inhibition of recombinant kinases (e.g., Abl1) .
  • Crystallography : Co-crystallization with the kinase domain reveals binding modes (e.g., PDB 4HJO) .
  • Western Blotting : Measures downstream phosphorylation (e.g., ERK1/2) in treated cells .

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